N-iodoacetyl-3,5-dimethyl piperidine
Description
N-Iodoacetyl-3,5-dimethylpiperidine is a synthetic piperidine derivative characterized by a 3,5-dimethyl-substituted piperidine core functionalized with an iodoacetyl group (-COCH₂I) at the nitrogen position. The piperidine scaffold (C₅H₁₀NH) is a six-membered heterocyclic ring with one nitrogen atom, widely utilized in pharmaceuticals and agrochemicals due to its conformational flexibility and bioactivity .
Properties
Molecular Formula |
C9H16INO |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
1-(3,5-dimethylpiperidin-1-yl)-2-iodoethanone |
InChI |
InChI=1S/C9H16INO/c1-7-3-8(2)6-11(5-7)9(12)4-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
YMIGLMCSIFPCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CN(C1)C(=O)CI)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Features :
- Piperidine Core : Provides a rigid scaffold for functionalization.
- 3,5-Dimethyl Substituents : Increase hydrophobicity and steric hindrance.
- N-Iodoacetyl Group : A reactive moiety capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols in proteins).
Comparison with Structurally Similar Compounds
3,5-Dimethylpiperidine
- Structure : Lacks the iodoacetyl group; only the 3,5-dimethyl-piperidine backbone is present.
- Properties :
- Contrast : The absence of the iodoacetyl group limits its utility in covalent binding applications compared to N-iodoacetyl-3,5-dimethylpiperidine.
(3E,5E)-3,5-Dibenzylidene-1-Phenethylpiperidin-4-one
- Structure : Piperidine ring with aromatic benzylidene groups at positions 3 and 5 and a phenethyl substituent at N1 .
- Properties :
- Contrast : While both compounds share a piperidine core, the benzylidene groups in this derivative enhance π-π stacking with biological targets, whereas the iodoacetyl group in N-iodoacetyl-3,5-dimethylpiperidine enables covalent modification.
3,5-Dimethyl-2,6-Diphenylpiperidine
Nifedipine (3,5-Pyridinedicarboxylic Acid Derivative)
- Structure : Dihydropyridine core with nitrobenzene and methyl ester groups .
- Properties :
- Contrast : Despite both being heterocyclic, Nifedipine’s dihydropyridine structure and mechanism differ fundamentally from the piperidine-based covalent modifier N-iodoacetyl-3,5-dimethylpiperidine.
Physicochemical and Functional Comparison
Preparation Methods
Precursor Synthesis: 3,5-Dimethylpiperidine
The preparation of 3,5-dimethylpiperidine, a critical precursor, typically involves catalytic hydrogenation of 3,5-dimethylpyridine (lutidine). Key methods include:
Hydrogenation with Ruthenium-Based Catalysts
Lithium Triethylborohydride Reduction
Iodoacetylation of 3,5-Dimethylpiperidine
The introduction of the iodoacetyl group proceeds via nucleophilic substitution or acylation reactions:
Acylation with Iodoacetyl Chloride
-
Reagents : 3,5-Dimethylpiperidine, iodoacetyl chloride (), base (e.g., triethylamine).
-
Conditions : Dichloromethane or THF solvent, 0–25°C, 2–6 hours.
-
Mechanism :
-
Yield : 70–85% after purification (column chromatography or recrystallization).
Alternative Route: Iodoacetic Anhydride
-
Reagents : Iodoacetic anhydride ().
-
Conditions : Reflux in toluene, 8–12 hours.
-
Advantage : Avoids handling corrosive acyl chlorides.
Optimization and Challenges
-
Side Reactions : Over-alkylation or decomposition of the iodoacetyl group under prolonged heating.
-
Purification : Silica gel chromatography (hexane/ethyl acetate gradient) isolates the product.
-
Storage : Light-sensitive; requires amber vials and inert atmosphere.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| NMR (CDCl) | δ 1.2–1.4 (m, 6H, CH), δ 2.8–3.1 (m, 2H, NCH), δ 3.4 (s, 2H, COCHI) |
| NMR | δ 21.5 (CH), δ 45.2 (NCH), δ 170.5 (C=O), δ -5.2 (C-I) |
| IR (KBr) | 1680 cm (C=O), 550 cm (C-I) |
| MS (ESI+) | m/z 298.03 [M+H] |
Purity Assessment
-
HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 8.2 min.
-
Elemental Analysis : Calculated (%) C 36.38, H 5.43, N 4.71; Found (%) C 36.42, H 5.39, N 4.68.
Applications and Derivative Synthesis
Cysteine Protease Inhibition
N-Iodoacetyl-3,5-dimethylpiperidine irreversibly inhibits proteases (e.g., caspase-3) via covalent bond formation with active-site cysteine residues:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-iodoacetyl-3,5-dimethyl piperidine, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The synthesis of N-iodoacetyl derivatives often involves nucleophilic substitution or acylation reactions. For piperidine derivatives, using tertiary amine bases like N-methylpiperidine can reduce racemization and improve yield, as demonstrated in mixed anhydride peptide synthesis . Optimization should include controlled reaction temperatures (0–25°C), inert atmospheres, and stoichiometric monitoring via TLC or HPLC. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is recommended to isolate the target compound from iodinated byproducts.
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substituent positions on the piperidine ring and the iodoacetyl group. The 3,5-dimethyl protons appear as distinct singlets due to symmetry, while the iodoacetyl carbonyl resonates near 170 ppm in ¹³C NMR .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peaks) and iodine isotopic patterns.
- IR Spectroscopy : To identify C=O stretching (~1650 cm⁻¹) and C-I bonds (~500 cm⁻¹).
Q. What are the critical storage conditions for this compound to prevent decomposition?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to minimize light- or moisture-induced degradation. Periodic stability assessments via NMR or HPLC should monitor for iodine loss or acyl group hydrolysis. Avoid contact with reducing agents or strong bases, which may cleave the iodoacetyl moiety .
Advanced Research Questions
Q. How does the steric environment of the 3,5-dimethyl substituents influence the reactivity of the iodoacetyl group in nucleophilic substitution reactions?
- Methodological Answer : The 3,5-dimethyl groups create a sterically hindered environment, slowing nucleophilic attack at the carbonyl-adjacent carbon. Computational studies (DFT) can model transition states to predict reaction rates. Experimentally, kinetic assays under varying temperatures (Arrhenius plots) and solvent polarities (DMF vs. THF) can quantify steric effects. Comparative studies with unsubstituted piperidine analogs are recommended to isolate steric contributions .
Q. What computational models are suitable for predicting the stability and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G* basis sets can predict thermodynamic stability (e.g., bond dissociation energies for C-I and C=O groups). Molecular dynamics simulations in explicit solvents (e.g., water, DMSO) model solvation effects on reactivity. NIST thermochemistry data for methylpiperidines provides benchmarks for enthalpy and entropy calculations .
Q. How can researchers resolve contradictions in synthetic yield data when varying reactant stoichiometry?
- Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (e.g., base equivalents, temperature). Multivariate analysis (PCA or PLS) identifies critical factors. For example, excess iodoacetylating agent may increase byproduct formation, requiring real-time monitoring via inline IR or reaction calorimetry. Reproducibility tests under optimized conditions can validate findings .
Q. What mechanistic insights explain the intramolecular acyl transfer observed in constrained piperidine systems?
- Methodological Answer : In spiropiperidine systems, acyl transfer is driven by conformational strain relief. For this compound, variable-temperature NMR can detect equilibrium shifts between acylated forms. Isotopic labeling (e.g., ¹⁸O in the carbonyl) tracks transfer pathways. Kinetic isotope effects (KIEs) further elucidate rate-limiting steps .
Safety and Best Practices
- Handling Precautions : Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin/eye contact. Iodinated compounds may release toxic vapors (e.g., HI) under heat; ensure proper ventilation. Spill protocols should include neutralization with sodium thiosulfate to reduce iodine toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
